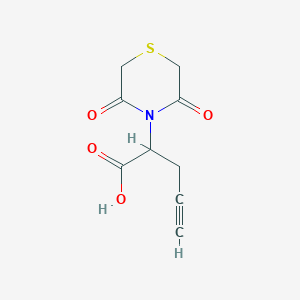
2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid
Description
2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid is a complex organic compound with the molecular formula C9H9NO4S. It features a unique structure that includes a six-membered ring with sulfur and oxygen atoms, a carboxylic acid group, and an alkyne group.
Properties
Molecular Formula |
C9H9NO4S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-(3,5-dioxothiomorpholin-4-yl)pent-4-ynoic acid |
InChI |
InChI=1S/C9H9NO4S/c1-2-3-6(9(13)14)10-7(11)4-15-5-8(10)12/h1,6H,3-5H2,(H,13,14) |
InChI Key |
WEVLPFYELVMCEF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(=O)O)N1C(=O)CSCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid can be achieved through multiple synthetic routesThe reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the alkyne group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-arylpent-4-ynoic acids: These compounds share a similar alkyne group and are used in similar applications.
Thiomorpholine derivatives: Compounds with a thiomorpholine ring structure have comparable chemical properties and applications.
Uniqueness
2-(3,5-Dioxothiomorpholin-4-yl)pent-4-ynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


